Cas no 2680537-74-8 (1-Bromo-3,3,4,4-tetrafluoropentane)

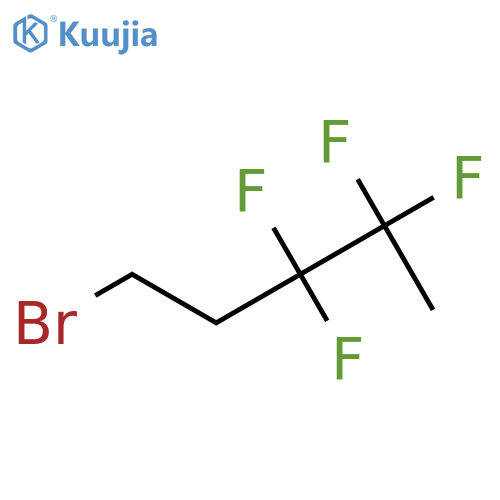

2680537-74-8 structure

商品名:1-Bromo-3,3,4,4-tetrafluoropentane

CAS番号:2680537-74-8

MF:C5H7BrF4

メガワット:223.00669503212

MDL:MFCD34183364

CID:5652439

PubChem ID:165909635

1-Bromo-3,3,4,4-tetrafluoropentane 化学的及び物理的性質

名前と識別子

-

- EN300-28257357

- 1-bromo-3,3,4,4-tetrafluoropentane

- 2680537-74-8

- 1-Bromo-3,3,4,4-tetrafluoropentane

-

- MDL: MFCD34183364

- インチ: 1S/C5H7BrF4/c1-4(7,8)5(9,10)2-3-6/h2-3H2,1H3

- InChIKey: SUSBIYPQBOQXBO-UHFFFAOYSA-N

- ほほえんだ: BrCCC(C(C)(F)F)(F)F

計算された属性

- せいみつぶんしりょう: 221.96673g/mol

- どういたいしつりょう: 221.96673g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 3

- 複雑さ: 112

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.1

- トポロジー分子極性表面積: 0Ų

1-Bromo-3,3,4,4-tetrafluoropentane 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-28257357-1.0g |

1-bromo-3,3,4,4-tetrafluoropentane |

2680537-74-8 | 95.0% | 1.0g |

$1086.0 | 2025-03-19 | |

| Enamine | EN300-28257357-0.05g |

1-bromo-3,3,4,4-tetrafluoropentane |

2680537-74-8 | 95.0% | 0.05g |

$252.0 | 2025-03-19 | |

| Enamine | EN300-28257357-10g |

1-bromo-3,3,4,4-tetrafluoropentane |

2680537-74-8 | 95% | 10g |

$4667.0 | 2023-09-09 | |

| 1PlusChem | 1P0283I9-500mg |

1-bromo-3,3,4,4-tetrafluoropentane |

2680537-74-8 | 95% | 500mg |

$1109.00 | 2024-05-08 | |

| Aaron | AR0283QL-5g |

1-bromo-3,3,4,4-tetrafluoropentane |

2680537-74-8 | 95% | 5g |

$4353.00 | 2023-12-15 | |

| 1PlusChem | 1P0283I9-2.5g |

1-bromo-3,3,4,4-tetrafluoropentane |

2680537-74-8 | 95% | 2.5g |

$2691.00 | 2024-05-08 | |

| Aaron | AR0283QL-2.5g |

1-bromo-3,3,4,4-tetrafluoropentane |

2680537-74-8 | 95% | 2.5g |

$2950.00 | 2025-02-15 | |

| Aaron | AR0283QL-10g |

1-bromo-3,3,4,4-tetrafluoropentane |

2680537-74-8 | 95% | 10g |

$6443.00 | 2023-12-15 | |

| Enamine | EN300-28257357-0.5g |

1-bromo-3,3,4,4-tetrafluoropentane |

2680537-74-8 | 95.0% | 0.5g |

$847.0 | 2025-03-19 | |

| Enamine | EN300-28257357-5.0g |

1-bromo-3,3,4,4-tetrafluoropentane |

2680537-74-8 | 95.0% | 5.0g |

$3147.0 | 2025-03-19 |

1-Bromo-3,3,4,4-tetrafluoropentane 関連文献

-

Pintu Maity,Sabir Ahammed,Rabindra Nath Manna,Brindaban C. Ranu Org. Chem. Front., 2017,4, 69-76

-

Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58

-

Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213

2680537-74-8 (1-Bromo-3,3,4,4-tetrafluoropentane) 関連製品

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2680718-50-5(tert-butyl N-4-(2-bromophenoxy)-3-chlorophenylcarbamate)

- 2229351-93-1(4-(1-bromopropan-2-yl)-1-methyl-3-(oxan-4-yl)-1H-pyrazole)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 1227270-50-9(5-Bromo-1H-indazol-6-ol)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan ChemNorm Biotech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量